3-{1-[4-(acetylamino)phenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a synthetic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl and a 4-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The pyrrole ring is then substituted with 4-chlorophenyl and 4-acetamidophenyl groups through electrophilic aromatic substitution reactions.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or analgesic agent.
Biological Research: The compound can be used to study the effects of pyrrole derivatives on biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known anti-inflammatory drug with a similar propanoic acid group.
Ketoprofen: Another anti-inflammatory agent with structural similarities.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Uniqueness
3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its specific substitution pattern on the pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H19ClN2O3 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-[1-(4-acetamidophenyl)-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H19ClN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-19(11-13-21(26)27)10-12-20(24)15-2-4-16(22)5-3-15/h2-10,12H,11,13H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
FGAABICWPXWMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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